![molecular formula C21H23N3OS B2956713 N-isopropyl-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1207006-36-7](/img/structure/B2956713.png)
N-isopropyl-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
N-isopropyl-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide, commonly known as PTAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTAC belongs to the class of thioacetamide derivatives and is synthesized using a specific method that involves the reaction of various chemical reagents.
Mechanism of Action
The mechanism of action of PTAC is not well understood. However, it is believed that PTAC interacts with metal ions through the sulfur atom of the thioacetamide group. This interaction leads to the formation of a stable complex, resulting in the emission of fluorescence.
Biochemical and physiological effects:
PTAC has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-cytotoxic in various cell lines, indicating its potential use in biological applications.
Advantages and Limitations for Lab Experiments
One of the significant advantages of PTAC is its high selectivity and sensitivity towards metal ions. PTAC has been shown to detect metal ions at low concentrations, making it a suitable probe for various analytical applications. However, PTAC has limitations in terms of its stability and solubility in aqueous solutions, which may affect its performance in certain applications.
Future Directions
PTAC has potential applications in various fields of scientific research. Some of the future directions for PTAC include its use as a fluorescent probe for the detection of metal ions in biological systems, its application in the development of sensors for environmental monitoring, and its use in the synthesis of new compounds with potential biological activities.
In conclusion, PTAC is a promising compound with potential applications in various fields of scientific research. Its high selectivity and sensitivity towards metal ions make it a suitable probe for various analytical applications. Further research is required to fully understand the mechanism of action of PTAC and its potential applications in various fields.
Synthesis Methods
The synthesis of PTAC involves the reaction of isopropylamine, phenylacetic acid, p-tolylthiourea, and triethylamine. The reaction is carried out in a solvent mixture of dichloromethane and ethanol. The reaction mixture is then purified using column chromatography to obtain PTAC as a white solid.
Scientific Research Applications
PTAC has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of PTAC is its use as a fluorescent probe for the detection of metal ions. PTAC has been shown to selectively bind to metal ions, such as zinc and copper, and emit fluorescence upon binding.
properties
IUPAC Name |
2-[5-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-15(2)23-20(25)14-26-21-22-13-19(17-11-9-16(3)10-12-17)24(21)18-7-5-4-6-8-18/h4-13,15H,14H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PATPYKYHAJSCOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide |
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